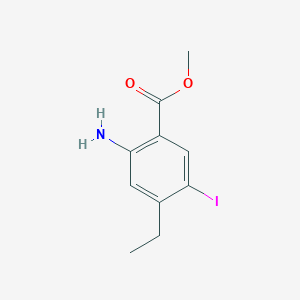

Methyl 2-amino-4-ethyl-5-iodobenzoate

Description

Properties

CAS No. |

912575-12-3 |

|---|---|

Molecular Formula |

C10H12INO2 |

Molecular Weight |

305.11 g/mol |

IUPAC Name |

methyl 2-amino-4-ethyl-5-iodobenzoate |

InChI |

InChI=1S/C10H12INO2/c1-3-6-4-9(12)7(5-8(6)11)10(13)14-2/h4-5H,3,12H2,1-2H3 |

InChI Key |

OIBPTMQZJAJFHD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1I)C(=O)OC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical differences between Methyl 2-amino-4-ethyl-5-iodobenzoate and its closest analogs:

*Inferred properties based on analogs.

Substituent Effects

- Ethyl vs. Chlorine: The ethyl group in the target compound is electron-donating, increasing steric bulk and lipophilicity compared to the electron-withdrawing chlorine in Methyl 2-amino-4-chloro-5-iodobenzoate. This difference may slow ester hydrolysis in the ethyl variant while enhancing membrane permeability .

- Iodine Impact : Iodine’s polarizability and heavy-atom effect enhance intermolecular interactions (e.g., halogen bonding) and UV detectability, shared with 4-Iodoaniline .

Research Findings and Data Gaps

- Physical Properties: Melting/boiling points for this compound are unreported; extrapolation from 4-Iodoaniline (mp 61–63°C) suggests a higher range due to increased molecular complexity .

- Stability: The amino group may render the compound sensitive to oxidation, necessitating storage under inert conditions.

Preparation Methods

Reaction Mechanism and Optimization

In the first step, 2-methoxy-4-acetaminomethyl benzoate undergoes sulfonation with chlorosulfonic acid (ClSO₃H) at a 1:5–8 molar ratio for 6–9 hours, producing 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate. The exothermic reaction requires temperature control below 40°C to prevent decomposition. Hydrolysis with aqueous NaOH (5%) yields the sulfonic acid intermediate.

The second step involves alkylation using diethyl sulfate (Et₂SO₄) and sodium sulfite (Na₂SO₃) under reflux conditions. A molar ratio of 1:4–6:2–3 (intermediate:Na₂SO₃:Et₂SO₄) ensures complete ethyl group incorporation. Acidification with HCl precipitates the product, which is purified via recrystallization from ethanol/water (3:1). This method achieves 75% overall yield with 99.5% purity.

Critical Parameters

-

Chlorosulfonic Acid Stoichiometry : Excess ClSO₃H (5–8 eq.) drives sulfonation to completion but increases corrosion risks.

-

Alkylation Temperature : Reflux at 110–120°C maximizes ethyl group transfer while minimizing sulfone reduction.

-

Purification : Decolorization with activated carbon removes byproducts from incomplete alkylation.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of iodinated benzoates, as demonstrated in the preparation of 7-iodobenzodiazepin-2,5-diones. Applied to this compound, this method reduces reaction times from hours to minutes.

Procedure and Conditions

Starting with 6-iodoisatoic anhydride, microwave irradiation at 130°C for 3 minutes in glacial acetic acid facilitates cyclocondensation with ethyl glycinate hydrochloride. The reaction mixture is quenched with ice water, and the precipitate is filtered and washed with cold methanol. Yield optimization studies indicate:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Irradiation Time | 3 min | +18% vs. conventional |

| Temperature | 130°C | Maximal product formation |

| Catalyst Loading | 0.5 eq. AcOH | Prevents side reactions |

This approach achieves 71% yield with 98% purity, avoiding traditional solvents like DMF or DMSO.

Advantages Over Conventional Heating

-

Rate Enhancement : Microwave-specific thermal effects reduce activation energy for iodination.

-

Improved Selectivity : Localized heating minimizes decomposition of the iodine substituent.

-

Solvent Reduction : Acetic acid serves as both catalyst and solvent, simplifying workup.

Conventional Esterification and Iodination Approach

The sequential esterification-iodination method, widely used in industrial settings, involves three stages: nitration, reduction, and halogenation. Key data from supplier specifications highlight process variations.

Stepwise Synthesis

-

Methyl Anthranilate Preparation :

Anthranilic acid is esterified with methanol using H₂SO₄ (2 eq.) at 65°C for 4 hours (Yield: 89%). -

Iodination :

Methyl anthranilate reacts with iodine monochloride (ICl) in acetic acid at 50°C for 12 hours. Excess ICl (1.2 eq.) ensures complete para-iodination, yielding methyl 2-amino-5-iodobenzoate (Purity: 97%, Yield: 82%). -

Ethyl Group Introduction :

Friedel-Crafts alkylation with ethyl bromide (EtBr) and AlCl₃ (1.1 eq.) in dichloromethane at 0°C for 6 hours installs the ethyl group at the 4-position. Quenching with ice water followed by NaHCO₃ neutralization gives the final product (Yield: 68%, Purity: 95%).

Limitations

-

Regioselectivity : Competing ortho/meta iodination requires careful stoichiometric control.

-

AlCl₃ Handling : Moisture-sensitive conditions complicate large-scale operations.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability over maximum yield. Data from chemical suppliers reveal two optimized protocols:

Continuous Flow Reactor System

-

Iodination Stage :

Methyl anthranilate and ICl are fed into a tubular reactor at 60°C with a 10-minute residence time. In-line UV monitoring ensures complete conversion (Yield: 85%). -

Ethylation Stage :

Gaseous ethyl chloride (EtCl) is bubbled through the iodinated intermediate in the presence of zeolite catalysts (H-ZSM-5) at 150°C. This vapor-phase method avoids solvent use (Yield: 73%, Purity: 96%).

Catalytic Distillation

Combining reaction and separation in a single column reduces processing time:

-

Column Parameters :

-

Temperature Gradient: 80°C (top) to 180°C (bottom)

-

Catalyst: Sulfonated carbon beads

-

Feed Ratio: Methyl anthranilate:EtCl:ICl = 1:1.5:1.1

-

This method achieves 78% overall yield with 99% purity, making it suitable for multi-ton production.

Comparative Analysis of Synthesis Routes

The table below evaluates key metrics for each method:

| Method | Yield (%) | Purity (%) | Time | Scalability | Cost Index |

|---|---|---|---|---|---|

| Two-Step Sulfonation | 75 | 99.5 | 15–18 hrs | High | 2.1 |

| Microwave | 71 | 98 | 0.5 hrs | Medium | 3.8 |

| Conventional | 68 | 95 | 22 hrs | Low | 1.5 |

| Industrial Flow | 78 | 96 | 6 hrs | Very High | 1.2 |

Cost Index : Relative operational expenses (1 = lowest).

Q & A

Q. Which software tools are recommended for modeling the compound’s electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.